SecinH3

Übersicht

Beschreibung

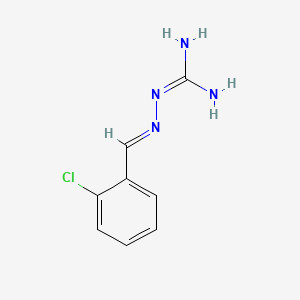

SecinH3 is a member of triazoles . It is a Sec7-specific GEF inhibitor that displays selectivity for small GEFs of the cytohesin family . It has been used in research to understand the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions .

Synthesis Analysis

SecinH3 is a 1,2,4-triazole derivative . A series of different SecinH3-analogues was designed and synthesized as potential cytohesin Sec7-domain inhibitors . Some of the new synthesized SecinH3 derivatives showed higher potency and promising activity more than SecinH3 itself .Molecular Structure Analysis

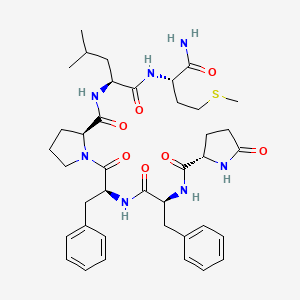

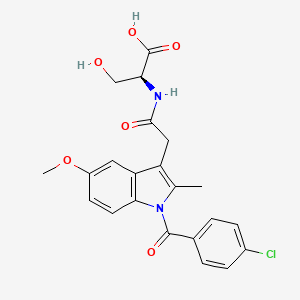

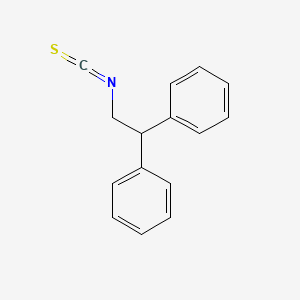

The molecular formula of SecinH3 is C24H20N4O4S . The InChIKey of SecinH3 is QPGYAMIHXLCFTJ-UHFFFAOYSA-N . The Canonical SMILES of SecinH3 is COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 .Chemical Reactions Analysis

SecinH3 is known to inhibit insulin signaling via inhibition of insulin receptor substrate protein (IRS) phosphorylation . It has been used to reveal the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions .Physical And Chemical Properties Analysis

The molecular weight of SecinH3 is 460.5 g/mol . The XLogP3-AA of SecinH3 is 4.9 . It is soluble to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen

Acute Myeloid Leukemia (AML) Treatment

SecinH3 has shown promise in the treatment of AML. It targets cytohesin-1, a molecule involved in leukemic cell adhesion, migration, and drug resistance. By inhibiting cytohesin-1, SecinH3 disrupts leukemic adhesion and survival programs, leading to apoptosis and growth inhibition of AML cell lines. Moreover, it enhances the efficacy of venetoclax, a BCL2-selective inhibitor, in resistant leukemic cells .

Insulin Signaling and Diabetes Research

In liver cells, SecinH3 has been used to study insulin signaling pathways. It inhibits cytohesins associated with the insulin receptor complex, which are necessary for proper insulin signaling. This inhibition leads to hepatic insulin resistance, a condition that is closely linked to the development of type 2 diabetes. Thus, SecinH3 serves as a tool for understanding the molecular pathogenesis of insulin resistance and diabetes .

Cancer Research

SecinH3’s role in cancer research extends beyond leukemia. It has been used to study the effects of cytohesin inhibition on tumor cell proliferation and apoptosis. For instance, in lung cancer models, SecinH3 has demonstrated an anti-proliferative effect, especially in gefitinib-resistant lung cancer cells. This suggests its potential as an indirect EGFR inhibitor and a novel approach to treat resistant forms of cancer .

Neurological Function and Disorders

SecinH3 has contributed to the understanding of the cytohesin–Arf pathway in neurons. It has been instrumental in revealing the pathway’s involvement in various neuronal functions, including axon and dendrite formation, axonal pathfinding, and synaptic vesicle recycling. Additionally, it has potential therapeutic implications for neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease .

Cell Biology and Membrane Trafficking

In cell biology, SecinH3 is used to study membrane trafficking and actin cytoskeleton remodeling. It provides insights into the functioning of small GTPases, particularly ADP ribosylation factors (Arfs), which are critical regulators in these processes. By inhibiting cytohesins, SecinH3 helps dissect the roles of Arfs in cellular regulatory networks .

Pharmacological Studies

SecinH3 serves as a pharmacological inhibitor in studies exploring the therapeutic targeting of cytohesins. Its application has revealed the functional involvement of the cytohesin–Arf pathway in chronic pain and neurotoxicity induced by proteins related to neurodegenerative disorders. This highlights the potential of SecinH3 in developing new therapeutic strategies .

Wirkmechanismus

Target of Action

SecinH3 is an antagonist of cytohesins . Cytohesins are a class of small guanine nucleotide exchange factors (GEFs) for ADP ribosylation factors (ARFs), which are critical regulators of membrane trafficking and actin cytoskeleton remodeling . The primary targets of SecinH3 include hCyh1, hCyh2, mCyh3, hCyh3, drosophila steppke, and yGea2-S7 . These targets play essential roles in the homeostatic regulation and malignant transformation of hematopoietic cells .

Mode of Action

SecinH3 interacts with its targets by inhibiting the guanine nucleotide exchange activity of cytohesins . This inhibition disrupts the insulin signaling pathway via the inhibition of insulin receptor substrate protein phosphorylation . In line with the CYTH1 knockdown results, targeting CYTH1 by SecinH3 suppresses integrin-associated adhesion signaling by reducing ITGB2 expression .

Biochemical Pathways

SecinH3 affects the insulin signaling pathway and the cell adhesion pathway . By inhibiting cytohesins, SecinH3 indirectly attenuates EGFR activation, disrupting leukemic adhesion and survival programs . This results in reduced proliferation of EGFR-dependent lung cancer cells .

Pharmacokinetics

It is known that secinh3 is soluble to 100 mm in dmso , suggesting that it may have good bioavailability.

Result of Action

SecinH3 has been shown to have anti-leukemic effects both in vitro and in vivo . It disrupts leukemic adhesion and survival programs, leading to reduced proliferation of EGFR-dependent lung cancer cells . In addition, SecinH3 treatment efficiently induces apoptosis and inhibits the growth of a panel of AML cell lines .

Action Environment

Environmental factors can influence the action of SecinH3. For instance, in SecinH3-treated mice, there was an observed increase in the expression of gluconeogenic genes, reduced expression of glycolytic, fatty acid, and ketone body metabolism genes in the liver, and reduced liver glycogen stores . This suggests that the liver environment can influence the efficacy and stability of SecinH3’s action.

Safety and Hazards

Zukünftige Richtungen

Recent advances in molecular biological techniques and the development of SecinH3 have revealed the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions . This includes the formation of axons and dendrites, axonal pathfinding, and synaptic vesicle recycling, to pathophysiological processes including chronic pain and neurotoxicity induced by proteins related to neurodegenerative disorders . This shows the potential of chemical biology for dissecting the molecular pathogenesis of diseases like type 2 diabetes .

Eigenschaften

IUPAC Name |

N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1,2,4-triazol-1-yl]phenyl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4S/c1-30-24-26-23(16-7-12-20-21(13-16)32-15-31-20)28(27-24)18-10-8-17(9-11-18)25-22(29)14-33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGYAMIHXLCFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359866 | |

| Record name | SecinH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SecinH3 | |

CAS RN |

853625-60-2 | |

| Record name | SecinH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.